molecular formula C14H21N3O4S2 B4843878 N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Cat. No. B4843878
M. Wt: 359.5 g/mol
InChI Key: WGBKUQFKJMXBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide, also known as 2C-T-7, is a synthetic psychedelic compound. It belongs to the phenethylamine class of compounds and has been studied for its potential therapeutic uses. The compound was first synthesized in the 1980s by Alexander Shulgin and has since been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide is not fully understood. It is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It may also produce changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by its interactions with the 5-HT2A receptor and other receptors in the brain.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, there are also limitations to its use. Its effects on the central nervous system are complex and not fully understood, which makes it difficult to interpret experimental results. Additionally, its potential for abuse and toxicity must be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Another area of interest is its role in the regulation of mood, cognition, and perception. Further research is needed to fully understand its mechanism of action and its potential uses in the field of neuroscience.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. It has also been studied for its effects on the central nervous system and its potential as a tool for neuroscience research.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S2/c1-20-12-8-11(9-13(10-12)21-2)15-14(22)16-4-6-17(7-5-16)23(3,18)19/h8-10H,4-7H2,1-3H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBKUQFKJMXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.